Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate
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Overview
Description
Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family.
Preparation Methods
The synthesis of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-methylimidazo[1,2-B]pyridazine-3-carboxylate: This compound has a similar structure but with a chlorine substituent, which may alter its chemical and biological properties.
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Another related compound with a different ring structure, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-9(11-8)5-4-7(2)12-13/h4-6H,3H2,1-2H3 |
InChI Key |
BRRCHTKTIBKRSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC(=N2)C |
Origin of Product |
United States |
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